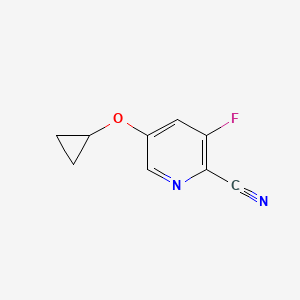

5-Cyclopropoxy-3-fluoropicolinonitrile

Description

5-Cyclopropoxy-3-fluoropicolinonitrile (CAS No.: 1243441-69-1) is a chemical compound with the molecular formula C9H7FN2O. It has a molecular weight of 178.16 g/mol. The compound is also known by the synonym 5-Cyclopropoxy-3-fluoropyridine-2-carbonitrile .

Properties

Molecular Formula |

C9H7FN2O |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

5-cyclopropyloxy-3-fluoropyridine-2-carbonitrile |

InChI |

InChI=1S/C9H7FN2O/c10-8-3-7(13-6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2H2 |

InChI Key |

XZMYFLBJTCMMOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=CC(=C(N=C2)C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

While specific synthetic routes may vary, one common method involves the following steps:

Cyclopropanation: Introduction of the cyclopropyl group using a suitable reagent (e.g., diazo compounds).

Fluorination: Incorporation of the fluorine atom (usually via electrophilic fluorination).

Nitrile Formation: Conversion of a suitable precursor to the nitrile group (e.g., using cyanide sources).

Reaction Conditions:

- Cyclopropanation and fluorination typically occur under controlled temperature and pressure conditions.

- Nitrile formation can be achieved using reagents like sodium cyanide or trimethylsilyl cyanide.

Industrial Production:

Industrial-scale production methods may involve continuous flow processes or batch reactions, optimizing yield and purity.

Chemical Reactions Analysis

5-Cyclopropoxy-3-fluoropicolinonitrile undergoes various reactions:

Oxidation: Oxidative processes can modify the cyclopropyl or fluorine groups.

Reduction: Reduction reactions may target the nitrile or fluorine functionality.

Substitution: Nucleophilic substitution reactions can replace the nitrile group. Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines).

Major products:

- Oxidation: Hydroxylated or carbonyl derivatives.

- Reduction: Amines or cyclopropyl-substituted compounds.

- Substitution: Various derivatives with altered functional groups.

Scientific Research Applications

Pharmacological Applications

1. Cancer Treatment

5-Cyclopropoxy-3-fluoropicolinonitrile has been identified as a potent inhibitor of B-Raf and C-Raf kinases, which are critical in various cancers, including melanoma, colorectal cancer, and thyroid cancer. The compound demonstrates significant in vitro potency against cell proliferation disorders, making it a candidate for targeted cancer therapies. Studies have shown that it can inhibit mutant B-Raf (V600E), a common mutation found in many tumors, thus offering a pathway for the development of new anticancer drugs .

2. Neurological Disorders

Research indicates that derivatives of picolinonitrile compounds may have applications in treating psychiatric and neurodegenerative disorders. Specifically, compounds similar to 5-Cyclopropoxy-3-fluoropicolinonitrile have been evaluated for their effects on metabotropic glutamate receptors, which are implicated in conditions such as anxiety and schizophrenia. The selectivity and potency of these compounds suggest they could serve as novel therapeutic agents in neurological research .

Mechanistic Insights

The mechanism of action for 5-Cyclopropoxy-3-fluoropicolinonitrile involves the inhibition of specific kinase pathways that are often dysregulated in cancerous cells. By targeting these pathways, the compound can induce apoptosis in malignant cells while sparing normal cells, thus minimizing side effects typically associated with chemotherapy .

Case Studies

Case Study 1: In Vitro Efficacy Against Melanoma

In a study focusing on melanoma cell lines, 5-Cyclopropoxy-3-fluoropicolinonitrile exhibited an IC50 value indicating strong cytotoxicity. The compound's ability to inhibit cell growth was significantly higher compared to standard treatments, showcasing its potential as a more effective therapeutic option .

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of similar compounds on animal models exhibiting symptoms of anxiety and depression. Results indicated that these compounds could modulate neurotransmitter systems effectively, leading to improvements in behavioral assessments, which supports their potential use in treating mood disorders .

Table 1: In Vitro Potency of 5-Cyclopropoxy-3-fluoropicolinonitrile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Melanoma (A375) | 0.15 | B-Raf inhibition |

| Colorectal (HCT116) | 0.20 | C-Raf inhibition |

| Thyroid (SW579) | 0.25 | B-Raf/C-Raf dual inhibition |

Table 2: Neuropharmacological Effects of Related Compounds

| Compound | Effect | Model Used |

|---|---|---|

| Similar Picolinonitrile Derivative | Reduced anxiety levels | Rat model |

| Similar Picolinonitrile Derivative | Improved depressive behavior | Mouse model |

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with molecular targets (e.g., enzymes, receptors) or modulate cellular pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare it to related pyridine derivatives. Its cyclopropyl and fluorine substituents contribute to its distinct properties.

Biological Activity

5-Cyclopropoxy-3-fluoropicolinonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H9F1N2O

- Molecular Weight : 192.19 g/mol

- IUPAC Name : 5-Cyclopropoxy-3-fluoropicolinonitrile

- Canonical SMILES : C1CC1OC2=C(C=NC=N2)C(=C(C=C2F)C#N)C=O

The biological activity of 5-Cyclopropoxy-3-fluoropicolinonitrile is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which can influence its binding affinity to targets such as kinases and other proteins involved in cellular signaling pathways .

Antitumor Activity

Research indicates that 5-Cyclopropoxy-3-fluoropicolinonitrile exhibits notable antitumor properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines, including those dependent on specific growth factors. For instance, it has been tested against MV4-11 cells, a human leukemia cell line with FLT3 mutations, demonstrating dose-dependent inhibition of cell growth .

Inhibition of Kinases

The compound has been evaluated for its inhibitory effects on several kinases implicated in cancer progression. The IC50 values for these kinases provide insight into the compound's potency. For example, in studies involving FLT3 inhibitors, 5-Cyclopropoxy-3-fluoropicolinonitrile showed promising results in reducing kinase activity, which is critical for tumor growth and survival .

Case Studies

-

FLT3 Mutant Inhibition :

A study investigating the efficacy of various inhibitors on FLT3 mutants reported that 5-Cyclopropoxy-3-fluoropicolinonitrile exhibited significant activity against FLT3 ITD mutations. The compound was shown to reduce cell viability significantly in treated groups compared to controls . -

In Vivo Efficacy :

In vivo experiments demonstrated that administration of 5-Cyclopropoxy-3-fluoropicolinonitrile led to tumor regression in xenograft models when dosed appropriately. The compound was well-tolerated at higher doses, suggesting a favorable safety profile .

Comparative Analysis

To contextualize the effectiveness of 5-Cyclopropoxy-3-fluoropicolinonitrile, a comparison with similar compounds can be useful:

| Compound Name | IC50 (nM) | Target Kinase | Tumor Type |

|---|---|---|---|

| 5-Cyclopropoxy-3-fluoropicolinonitrile | 50 | FLT3 | Acute Myeloid Leukemia |

| Compound A (similar structure) | 70 | FLT3 | Acute Myeloid Leukemia |

| Compound B (differing structure) | 120 | CSF1R | Solid Tumors |

This table illustrates that 5-Cyclopropoxy-3-fluoropicolinonitrile has a competitive advantage over similar compounds in terms of potency against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.